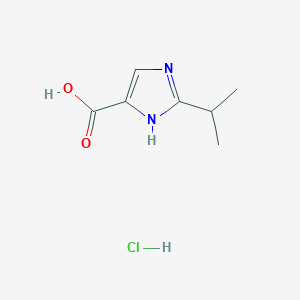

2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-propan-2-yl-1H-imidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-4(2)6-8-3-5(9-6)7(10)11;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTLZSXXKXMOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775350-26-0 | |

| Record name | 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to have target selectivity. The targets of these compounds play a crucial role in various biological processes, contributing to their potential therapeutic effects.

Mode of Action

It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biological Activity

2-(Propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride, also known as BDM43079, is an imidazole derivative that has garnered attention for its biological activity, particularly in relation to insulin-degrading enzyme (IDE) inhibition. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride is C7H10N2O2. Its structural representation can be summarized as follows:

- SMILES : CC(C)C1=NC=C(N1)C(=O)O

- InChI : InChI=1S/C7H10N2O2/c1-4(2)6-8-3-5(9-6)7(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)

Insulin-Degrading Enzyme (IDE) Inhibition

Research has indicated that 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride acts as an inhibitor of IDE, a zinc metalloprotease involved in the degradation of insulin and amyloid-beta peptides. IDE plays a crucial role in regulating insulin levels and has implications in diseases such as Type 2 diabetes and Alzheimer's disease.

In a study focusing on structure-activity relationships (SAR), it was found that modifications to the compound significantly affected its inhibitory potency against IDE. For instance, the presence of the carboxylic acid group and imidazole moiety were critical for maintaining biological activity. Compounds derived from BDM43079 demonstrated enhanced solubility and stability, which are essential for effective pharmacological action .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that various imidazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to BDM43079 have been tested against Staphylococcus aureus and Escherichia coli, showcasing promising results in inhibiting bacterial growth .

Study on IDE Inhibition

In a detailed examination of IDE inhibitors, BDM43079 was highlighted as a potent chemical probe. The study involved synthesizing multiple analogs to optimize their inhibitory effects on IDE. The best-performing compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .

Antibacterial Efficacy Assessment

Another investigation assessed the antibacterial efficacy of imidazole derivatives, including BDM43079. Utilizing the agar disc-diffusion method, several compounds were tested at a concentration of 1 mM against E. coli and P. mirabilis. Results indicated that most compounds displayed significant antibacterial activity, with some achieving MIC values lower than 0.125 mg/dm³ against resistant strains .

Research Findings Summary Table

Scientific Research Applications

Insulin-Degrading Enzyme (IDE) Inhibition

One of the most significant applications of 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride is its role as an inhibitor of the insulin-degrading enzyme (IDE). IDE is a zinc metalloprotease that regulates insulin levels and is implicated in metabolic disorders such as Type 2 diabetes and neurodegenerative diseases like Alzheimer's disease. Research has shown that modifications to the compound can enhance its inhibitory potency against IDE, making it a candidate for therapeutic interventions in these conditions .

Organic Synthesis

In organic chemistry, 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride serves as a versatile building block for synthesizing other imidazole derivatives. Its ability to participate in reactions such as Grignard reactions and esterifications allows chemists to create a variety of compounds with potential biological activities .

Buffering Agent

This compound is also utilized as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it valuable in various experimental setups where precise pH control is necessary .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride and related compounds:

| Compound Name | Substituent at Position 1 | Substituent at Position 2 | Carboxylic Acid Position | Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|---|---|

| 2-(Propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride | None | Propan-2-yl | 4 | Hydrochloride | C₇H₁₁ClN₂O₂ | 190.63* | Not provided† |

| 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride | Pyrimidin-2-yl | None | 4 | Dihydrochloride | C₈H₈Cl₂N₄O₂ | 263.08 | 1808532-55-9 |

| 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride | None | Methoxymethyl | 4 | Hydrochloride | C₆H₉ClN₂O₃ | 192.60 | Not provided‡ |

| 1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride | Propan-2-yl | None | 4 | Hydrochloride | C₇H₁₁ClN₂O₂ | 190.63 | Not provided§ |

*Calculated based on formula. ‡From Enamine Ltd. catalogue (). §From CymitQuimica ().

Key Observations:

Substituent Position: The placement of the propan-2-yl group (position 2 vs. 1) significantly alters steric and electronic properties.

Salt Form : The dihydrochloride salt of 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid () likely has higher aqueous solubility than the hydrochloride analogs but may also display distinct crystallization behaviors in solid-state applications .

Commercial Availability and Pricing

CymitQuimica lists 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride at €513.00/50mg (), suggesting that the 2-substituted isomer may command similar or higher pricing due to synthetic complexity. By contrast, dihydrochloride salts (e.g., ) often require additional purification steps, impacting cost .

Research Findings and Limitations

- Synthetic Challenges : Isomerically pure 2-substituted imidazoles are harder to synthesize than 1-substituted analogs due to regioselectivity issues in cyclization reactions. This is reflected in the scarcity of commercial 2-substituted derivatives .

Preparation Methods

Acidification and Salt Formation

After completion, the reaction mixture, containing the potassium salt of the imidazole-4-carboxylic acid, is acidified with mineral acids such as hydrochloric acid to pH 2–6 to precipitate the free acid or its hydrochloride salt.

Alternative Preparation via Ester Intermediates

Another approach involves synthesizing ester derivatives of the imidazole carboxylic acid, followed by hydrolysis and salt formation. A Chinese patent (CN104177296A) describes a method for preparing 2-propyl-1H-imidazole-5-carboxylic acid ethyl ester analogs using α-chlorooxaloacetate diethyl ester and butamidine or its acid salt.

- This method avoids harsh reagents such as concentrated sulfuric acid or fuming nitric acid.

- The process involves three steps, offering a shorter and more environmentally friendly route.

- The ester intermediate can be hydrolyzed under mild conditions to yield the free acid.

- The final hydrochloride salt is obtained by treatment with hydrochloric acid.

This method emphasizes mild reaction conditions, environmental friendliness, and cost-effectiveness.

Comparative Data Table of Preparation Methods

| Parameter | CO2 Carboxylation Method (US4672128A) | Ester Intermediate Method (CN104177296A) |

|---|---|---|

| Starting Material | 2-isopropylimidazole | α-chlorooxaloacetate diethyl ester + butamidine |

| Reaction Temperature | 140–230°C (optimal 149–220°C) | Mild, unspecified but lower than CO2 method |

| Pressure | 2–350 bar (optimal 50–160 bar) | Atmospheric or mild pressure |

| Base/Catalyst | Potassium carbonate; catalyst usually not required | Butamidine or acid salt; no strong acid catalysts |

| Reaction Time | 1–30 hours | Three-step process, shorter overall |

| Solvent | Usually solvent-free | Solvent used, but mild and environmentally friendly |

| Acidification | Mineral acid (HCl) to pH 2–6 | Hydrolysis followed by acid treatment |

| Environmental Impact | Moderate; no strong acids needed | Low; avoids concentrated sulfuric and nitric acids |

| Yield | High purity and yield, especially without catalyst | High yield with simpler operation |

| Product Form | Free acid or hydrochloride salt | Ester intermediate converted to free acid and salt |

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride, and how can reaction conditions be tailored to improve yield?

Synthesis typically involves cyclization of precursors under controlled conditions. For example, imidazole derivatives are often synthesized via Schiff base formation followed by dehydration. Key factors include:

- Catalyst selection : Palladium on carbon or Raney nickel can minimize side reactions like dehalogenation (critical for halogen-containing intermediates) .

- Solvent optimization : Polar solvents (e.g., ethanol or water) influence reaction rates and intermediate stability .

- Temperature control : Elevated temperatures (~45°C) enhance cyclization efficiency, as lower temperatures (e.g., 25°C) reduce yields significantly .

How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- Melting point analysis : Compare experimental values (e.g., 313–315°C for analogous imidazole hydrochlorides) with literature data to assess purity .

- Spectroscopic techniques : Use -NMR and IR to confirm the imidazole ring and carboxylic acid functionality. PubChem-derived spectral data (e.g., InChI key, SMILES) provide reference benchmarks .

- Elemental analysis : Verify stoichiometry of the hydrochloride salt (CHNO·HCl) via combustion analysis .

What solvent systems are suitable for dissolving this compound, and how does its hydrochloride salt form influence stability?

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation. Test solubility in polar aprotic solvents (e.g., DMSO) or acidic aqueous buffers (pH < 4) .

- Stability : Store under inert conditions (argon/vacuum) at –20°C to prevent hygroscopic degradation. Monitor via TGA or accelerated stability studies (40°C/75% RH) .

Advanced Research Questions

How can structural modifications to the imidazole core enhance biological activity, and what computational tools validate these changes?

- QSAR modeling : Use software like Schrödinger or MOE to correlate substituent effects (e.g., isopropyl group position) with bioactivity. For example, electron-withdrawing groups on the imidazole ring may enhance receptor binding .

- Docking studies : Simulate interactions with targets (e.g., enzymes like histidine decarboxylase) to prioritize synthetic analogs .

How should researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., hydrodechlorination byproducts) and adjust catalysts (e.g., switch from Pd/C to Raney nickel to suppress dehalogenation) .

- Mechanistic studies : Isotopic labeling (-carboxylic acid) or kinetic profiling can clarify reaction pathways .

What methodologies enable the study of this compound’s interaction with biological targets?

- In vitro assays : Measure inhibition constants (K) against relevant enzymes (e.g., histidine decarboxylase) using fluorogenic substrates .

- Crystallography : Co-crystallize the compound with target proteins to resolve binding modes (e.g., triclinic crystal systems for analogous imidazoles) .

How can the hydrochloride salt’s physicochemical properties be leveraged in formulation studies?

- Salt screening : Compare hydrochloride with other counterions (e.g., sulfate, phosphate) for solubility and bioavailability using pH-solubility profiles .

- Solid-state characterization : Perform PXRD to identify polymorphic forms and DSC to assess thermal stability .

Methodological Considerations

What precautions are necessary when handling this compound in aqueous or oxidative environments?

- Hydrolysis risk : Avoid prolonged exposure to basic conditions (pH > 7), which may hydrolyze the imidazole ring. Use buffered solutions at pH 4–6 .

- Oxidative stability : Add antioxidants (e.g., BHT) to reaction mixtures if free radical degradation is observed via ESR .

How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Analog synthesis : Introduce substituents (e.g., methyl, chloro) at the 2- or 4-position of the imidazole ring and compare bioactivity .

- Pharmacophore mapping : Use computational tools to identify critical hydrogen-bonding or hydrophobic interactions .

What interdisciplinary approaches integrate this compound into materials science or catalysis research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.